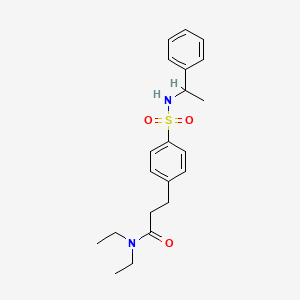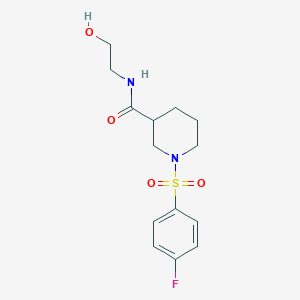
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C14H19FN2O4S and a molecular weight of 330.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-hydroxyethyl)piperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding sulfide.
Substitution: The major product would be the substituted phenyl derivative.
Scientific Research Applications
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
- 1-(4-bromophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
- 1-(4-methylphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
Uniqueness
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWABJSFSKLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
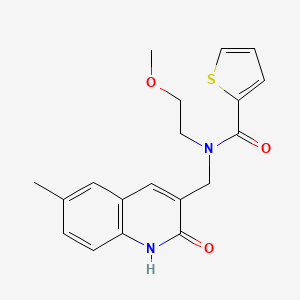
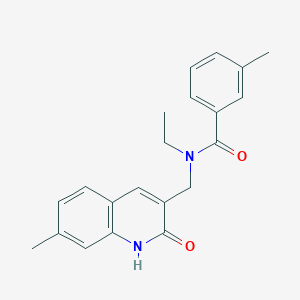
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide](/img/structure/B7718457.png)
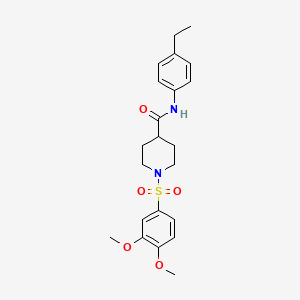
![2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide](/img/structure/B7718465.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7718467.png)
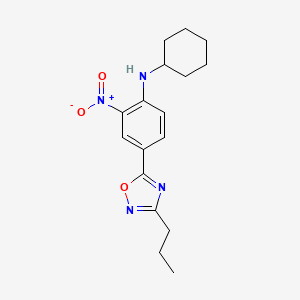
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
![N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B7718498.png)
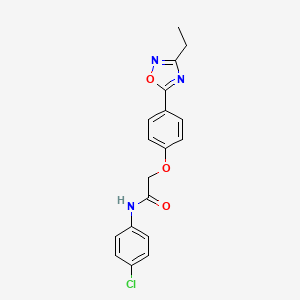
![N-[(4-chlorophenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7718511.png)
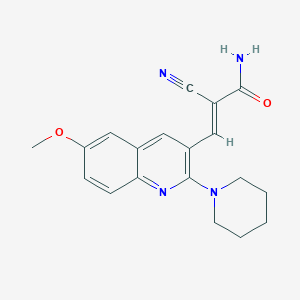
![N-tert-butyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7718520.png)
